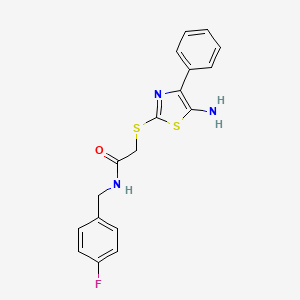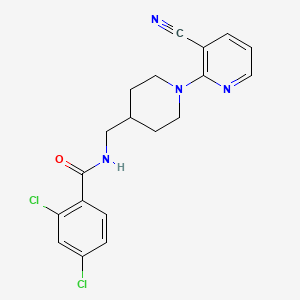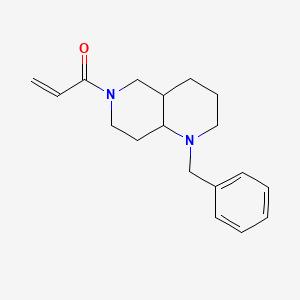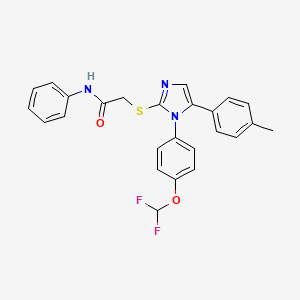
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide X is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in cell growth and proliferation. In cancer cells, this compound X has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. In infectious diseases, this compound X has been shown to inhibit the activity of various enzymes and proteins involved in cell wall synthesis and DNA replication.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound X has been shown to induce apoptosis (programmed cell death) and inhibit cell migration and invasion. In infectious diseases, this compound X has been shown to inhibit the growth of various fungi and bacteria. In neurological disorders, this compound X has been shown to protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide X is its potential as a multi-targeted agent, which can act on various enzymes and proteins involved in different pathways. This makes it a promising candidate for combination therapy in cancer and infectious disease treatment. However, one of the limitations of this compound X is its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide X. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its purity and yield. Additionally, more studies are needed to evaluate its efficacy and safety in vivo, as well as its potential for clinical applications. Furthermore, the development of prodrug derivatives or nanocarrier systems may improve its solubility and bioavailability.
Métodos De Síntesis
Compound X can be synthesized through a multi-step process involving the reaction of 4-fluorobenzylamine with thioamide, followed by the addition of phenylisothiocyanate and subsequent reaction with 2-aminothiazole. The final product is obtained by acetylation of the amine group with acetic anhydride. The purity and yield of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide X can be improved through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential applications in various fields such as cancer research, infectious disease treatment, and neurological disorders. In cancer research, 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(4-fluorobenzyl)acetamide X has shown promising results in inhibiting the growth of various cancer cell lines including lung, breast, and prostate cancer cells. In infectious disease treatment, this compound X has been shown to have antifungal and antibacterial properties. In neurological disorders, this compound X has shown potential as a neuroprotective agent.
Propiedades
IUPAC Name |
2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-14-8-6-12(7-9-14)10-21-15(23)11-24-18-22-16(17(20)25-18)13-4-2-1-3-5-13/h1-9H,10-11,20H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNUAJRLBAMWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)NCC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2948601.png)

![7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide](/img/structure/B2948608.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2948609.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2948614.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2948616.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-ethoxyphenyl ketone](/img/structure/B2948617.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(m-tolyl)methanone](/img/structure/B2948619.png)

![N~3~-(4-ethylbenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2948621.png)
